2-Bromo-3-fluoro-5-(trifluoromethyl)aniline
CAS No.:
Cat. No.: VC13570452
Molecular Formula: C7H4BrF4N
Molecular Weight: 258.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4BrF4N |
|---|---|
| Molecular Weight | 258.01 g/mol |
| IUPAC Name | 2-bromo-3-fluoro-5-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C7H4BrF4N/c8-6-4(9)1-3(2-5(6)13)7(10,11)12/h1-2H,13H2 |
| Standard InChI Key | YBEHUJZOJJIDAZ-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1N)Br)F)C(F)(F)F |
| Canonical SMILES | C1=C(C=C(C(=C1N)Br)F)C(F)(F)F |
Introduction
Chemical Properties and Structural Features
Molecular Architecture
The compound’s structure features a benzene ring with substituents at the 2-, 3-, and 5-positions:
-
Bromine at position 2: Enhances electrophilic substitution reactivity.
-
Fluorine at position 3: Provides electron-withdrawing effects, directing further substitutions.
-
Trifluoromethyl at position 5: Imparts lipophilicity and steric bulk, influencing biological interactions .
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
-
NMR: ¹H NMR signals for aromatic protons appear at δ 6.8–7.5 ppm, while ¹³C NMR shows distinct peaks for CF₃ (δ ~120 ppm) and bromine-adjacent carbons .
-
Mass Spectrometry: LCMS exhibits a molecular ion peak at m/z 258.01 [M+H]⁺ .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves halogenation of 3-fluoro-5-(trifluoromethyl)aniline using brominating agents (e.g., Br₂ or NBS) in inert solvents like dichloromethane or chloroform .
Example Protocol:
-
Halogenation: React 3-fluoro-5-(trifluoromethyl)aniline with bromine (1.2 eq.) in CH₂Cl₂ at 0–5°C for 4 hours .
-
Workup: Quench with NaHCO₃, extract with CH₂Cl₂, and purify via flash chromatography (yield: 70–85%) .
Table 2: Optimization of Bromination Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes side reactions |
| Solvent | CH₂Cl₂ | Enhances solubility |
| Brominating Agent | Br₂ (1.2 eq.) | Completes reaction |
Industrial Scalability
Continuous flow reactors and automated systems improve yield (up to 90%) and purity (>97%) in large-scale production . Key challenges include controlling exothermic reactions and minimizing waste .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor for kinase inhibitors and antiviral agents. For example, derivatives inhibit HCV NS3 protease (IC₅₀: 15–62 μM) .
Agrochemical Development
Its trifluoromethyl group enhances pesticide lipophilicity, improving membrane penetration. Recent studies highlight efficacy against Staphylococcus aureus (MIC: 15.6–62.5 μM) .
Materials Science
Incorporation into polymers (e.g., poly(phenylene oxide)) improves thermal stability (Tₘ: >200°C) and dielectric properties .
Biological Activity and Mechanisms
Antimicrobial Effects
The compound disrupts microbial cell membranes via hydrophobic interactions. In E. coli, it inhibits leucyl-tRNA synthetase (Ki: 8.2 μM) .
Cytochrome P450 Interactions
Metabolism studies show competitive inhibition of CYP3A4 (IC₅₀: 12 μM), potentially altering drug pharmacokinetics.
Table 3: Biological Activity Profile
| Target | Activity (IC₅₀/Ki) | Model System |
|---|---|---|
| HCV NS3 Protease | 15.6 μM | Enzymatic assay |
| CYP3A4 | 12 μM | Human microsomes |
| S. aureus | 15.6–62.5 μM | Broth microdilution |
Comparative Analysis with Analogues
3-Bromo-2-fluoro-5-(trifluoromethyl)aniline
-
Structural Difference: Bromine at position 3 vs. 2.
-
Reactivity: Lower electrophilicity due to reduced para-directing effects .
2-Bromo-4-fluoro-5-(trifluoromethyl)aniline
Table 4: Substituent Effects on Reactivity
| Compound | Position of Br | Key Application |
|---|---|---|
| 2-Bromo-3-fluoro-5-(trifluoromethyl)aniline | 2 | Pharmaceuticals |
| 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline | 3 | Agrochemicals |
| 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline | 4 | Organic electronics |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume